(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride
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Overview
Description
The compound is an amine derivative with a bromophenyl group. Amines are a class of organic compounds that contain a basic nitrogen atom with a lone pair . The bromophenyl group is a common functional group in organic chemistry, often involved in electrophilic aromatic substitution reactions .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through nucleophilic substitution reactions, where an amine reacts with a bromophenyl compound .Molecular Structure Analysis
The compound likely has a tetrahedral geometry around the nitrogen atom, typical of amines, and a planar geometry around the bromophenyl group .Chemical Reactions Analysis
Amines can participate in a variety of reactions, including acid-base reactions, alkylation, and acylation . The bromophenyl group can undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. Amines generally have high boiling points due to intermolecular hydrogen bonding . The presence of the bromophenyl group could increase the compound’s reactivity .Scientific Research Applications
Synthesis and Chemical Applications
Brominated compounds are pivotal in organic synthesis and material science due to their reactivity and versatility. For instance, the development of practical methods for the synthesis of biphenyl derivatives, such as 2-Fluoro-4-bromobiphenyl, highlights the importance of brominated compounds in the manufacture of pharmaceuticals and agrochemicals. These methods demonstrate the reactivity of bromine-containing compounds in cross-coupling reactions, which are foundational in constructing complex molecular architectures (Qiu et al., 2009).
Environmental and Biological Impact
Research on brominated flame retardants, such as Polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), underscores the environmental and biological significance of brominated organic compounds. These studies contribute to understanding the environmental fate, toxicity, and mechanisms of action of such compounds. The findings are crucial for assessing risks and developing strategies to mitigate the adverse effects of brominated pollutants (Mennear & Lee, 1994).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including aromatic amines, through advanced oxidation processes (AOPs) is a significant area of research. These processes are effective in mineralizing recalcitrant compounds and improving overall environmental treatment schemes. The studies on AOPs provide insights into the degradation mechanisms and efficiency of various processes, which are vital for the development of technologies aimed at detoxifying water contaminated with nitrogen-containing compounds (Bhat & Gogate, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(1S)-1-(4-bromophenyl)-2,2-dimethylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-11(2,3)10(13)8-4-6-9(12)7-5-8;/h4-7,10H,13H2,1-3H3;1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUSZWMMKUEXIR-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=C(C=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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